molecular formula C22H20N6O2S B3593475 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

Cat. No.: B3593475
M. Wt: 432.5 g/mol
InChI Key: XYBOFGWFRFBZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide typically involves the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acid catalysis conditions . The process includes the formation of a triazole ring through cyclization reactions. The reaction conditions such as temperature, molar ratio of reagents, and synthesis duration significantly affect the yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are controlled to maximize yield and purity. Techniques such as solid-state microwave irradiation may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions may introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyridine rings, along with the acetamide group, allows for versatile interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c23-28-21(19-8-4-5-13-24-19)26-27-22(28)31-15-20(29)25-17-9-11-18(12-10-17)30-14-16-6-2-1-3-7-16/h1-13H,14-15,23H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBOFGWFRFBZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 3
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 4
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 5
Reactant of Route 5
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide
Reactant of Route 6
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-[4-(phenylmethoxy)phenyl]a cetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.